TL 13-27 Demonstrates Complete Loss of CRBN-DDB1 Binding Activity in AlphaScreen Engagement Assays
In AlphaScreen CRBN-DDB1 engagement assays, TL 13-27 shows no measurable displacement of biotinylated thalidomide from the CRBN-DDB1 complex across the entire concentration range tested (up to 10 μM), in stark contrast to the active degrader TL 12-186, which displaces binding completely at higher concentrations [1]. This functional distinction is critical, as the pomalidomide-derived CRBN-binding moiety in both compounds is chemically identical; the loss of binding in TL 13-27 demonstrates that the linker modification sterically impedes productive CRBN engagement [2].
| Evidence Dimension | CRBN-DDB1 binding (displacement of biotinylated thalidomide) |
|---|---|
| Target Compound Data | No displacement detected at concentrations up to 10 μM |
| Comparator Or Baseline | TL 12-186: Complete displacement at higher concentrations; parental positive controls thalidomide and pomalidomide show concentration-dependent displacement |
| Quantified Difference | Qualitative: Absent binding vs. full displacement |
| Conditions | AlphaScreen CRBN-DDB1 engagement assay; quadruplicate means ± SD |
Why This Matters
This assay provides the most direct molecular evidence that TL 13-27 is functionally inert for CRBN recruitment, validating its use as a true negative control in any experimental system requiring distinction between CRBN-dependent and CRBN-independent effects.
- [1] Huang H-T, et al. Figure 1C: CRBN-DDB1 engagement assay by AlphaScreen comparing thalidomide, pomalidomide, TL12-186, and TL13-27. Cell Chemical Biology. 2018;25(1):88-99.e6. View Source
- [2] Huang H-T, et al. Cell Chemical Biology. 2018;25(1):88-99.e6. The degrader TL12-186 consists of a promiscuous kinase inhibitor conjugated to pomalidomide. View Source
